molecular formula C10H13FO B13969150 4-Fluoro-2-adamantanone CAS No. 56781-83-0

4-Fluoro-2-adamantanone

Cat. No.: B13969150
CAS No.: 56781-83-0
M. Wt: 168.21 g/mol
InChI Key: BHILRXZGAUWXBN-UHFFFAOYSA-N
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Description

4-Fluoro-2-adamantanone is a fluorinated derivative of adamantanone, a compound known for its rigid, cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-adamantanone typically involves the fluorination of 2-adamantanone. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-adamantanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted adamantanone derivatives.

Scientific Research Applications

4-Fluoro-2-adamantanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of advanced materials and as a precursor for other fluorinated compounds.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-adamantanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Adamantanone: The non-fluorinated parent compound.

    4-Chloro-2-adamantanone: A chlorinated derivative with similar structural properties.

    4-Bromo-2-adamantanone: A brominated derivative with comparable reactivity.

Uniqueness

4-Fluoro-2-adamantanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications that require these specific attributes.

Properties

CAS No.

56781-83-0

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

4-fluoroadamantan-2-one

InChI

InChI=1S/C10H13FO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2

InChI Key

BHILRXZGAUWXBN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1C(C(C2)C3=O)F

Origin of Product

United States

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